(S)-(+)-1,2-Propanediol

Catalog No.
S570651
CAS No.
4254-15-3
M.F
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1,2-Propanediol

CAS Number

4254-15-3

Product Name

(S)-(+)-1,2-Propanediol

IUPAC Name

(2S)-propane-1,2-diol

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1

InChI Key

DNIAPMSPPWPWGF-VKHMYHEASA-N

SMILES

CC(CO)O

Canonical SMILES

CC(CO)O

Isomeric SMILES

C[C@@H](CO)O

Scientists are engineering microorganisms, such as Escherichia coli, to produce S-1,2-PDO through metabolic pathways. This involves introducing or modifying genes within the organism to redirect carbon flux towards S-1,2-PDO production. Studies have achieved successful production of S-1,2-PDO using this approach, but further research is needed to improve efficiency and overcome challenges like low yield and high production costs. []

Potential Applications in Research

The unique properties of S-1,2-PDO make it a valuable tool for various scientific research applications. Here are some notable examples:

  • Biocatalysis: S-1,2-PDO can serve as a substrate for enzymes in biocatalytic reactions. Its non-toxic and water-soluble nature makes it a safe and convenient solvent for enzymatic processes, enabling research in areas like bioremediation and biomaterial synthesis. []
  • Drug Delivery: Research explores the use of S-1,2-PDO as a carrier molecule for drug delivery. Its miscibility with water and organic solvents allows for the creation of drug formulations with controlled release properties, potentially leading to improved drug targeting and efficacy. []
  • Cosmeceutical Applications: S-1,2-PDO possesses humectant properties, meaning it attracts and retains moisture. This makes it a potential ingredient in cosmetic formulations, offering various benefits like skin hydration and improved product stability. []

(S)-(+)-1,2-Propanediol, also known as (S)-propane-1,2-diol or (S)-propylene glycol, is a chiral organic compound with the molecular formula C₃H₈O₂ and a molecular weight of 76.09 g/mol. It is a clear, colorless, viscous liquid that is practically odorless and has a slightly sweet taste resembling that of glycerin. This compound is notable for its optical activity, exhibiting a specific rotation of [α]20/D +16.5° . As an enantiomer of (R)-1,2-propanediol, it plays a significant role in various chemical and biological processes.

The mechanism of action of S-1,2-Propanediol depends on the specific application. As a solvent, it interacts with other molecules through hydrogen bonding and dipole-dipole interactions, influencing their solubility and behavior. As a cryoprotectant, it is thought to act by replacing cellular water and preventing ice crystal formation during freezing.

  • Mild skin irritant: Prolonged or repeated contact may cause skin irritation.
  • Eye irritant: Contact with eyes may cause irritation and redness.
  • Combustible liquid: S-1,2-Propanediol has a relatively high flash point, but it can still burn. Proper handling and storage are advised.

  • Oxidation: It can be selectively oxidized to lactic acid under mild conditions using gold-platinum catalysts .
  • Hydrolysis: The compound can be produced via hydrolysis of 1,2-propylene oxide, which is derived from propylene .
  • Biochemical Pathways: In microbial metabolism, it can be generated from substrates like glucose through fermentation processes involving specific microorganisms such as Clostridium thermosaccharolyticum and Saccharomyces cerevisiae .

(S)-(+)-1,2-Propanediol exhibits various biological activities. It acts as a human metabolite and has been identified as a metabolite in Escherichia coli as well. Its presence in biological systems suggests potential roles in metabolic pathways and energy production . Furthermore, it serves as a substrate for enzyme studies due to its chiral nature.

The synthesis of (S)-(+)-1,2-Propanediol can be achieved through several methods:

  • Chemical Synthesis: The traditional method involves the hydrolysis of 1,2-propylene oxide, which itself is produced from propylene via chlorohydrin formation and subsequent hydrolysis .
  • Microbial Fermentation: Recent advancements highlight biotechnological approaches where microorganisms convert renewable substrates like glycerol or sugars into (S)-(+)-1,2-propanediol. This method is gaining traction due to its sustainability and lower environmental impact compared to petroleum-based processes .

(S)-(+)-1,2-Propanediol has diverse applications across various industries:

  • Pharmaceuticals: It is widely used as an organic solvent and diluent in pharmaceutical formulations .
  • Food Industry: Its sweet taste makes it suitable for use as a food additive.
  • Cosmetics: The compound is utilized in cosmetic formulations for its moisturizing properties.
  • Chiral Intermediate: It serves as a chiral synthetic intermediate in organic synthesis and enzyme studies .

Research on the interaction of (S)-(+)-1,2-Propanediol with other compounds indicates its potential role in enhancing the solubility and bioavailability of drugs. Studies have shown that it can affect the pharmacokinetics of certain pharmaceutical agents by modifying their absorption profiles when used as an excipient in formulations .

(S)-(+)-1,2-Propanediol shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaOptical ActivityPrimary Uses
(R)-(-)-1,2-PropanediolC₃H₈O₂[α]20/D -16.5°Chiral synthesis
GlycerolC₃H₈O₃Non-chiralHumectant in food and pharmaceuticals
Ethylene glycolC₂H₆O₂Non-chiralAntifreeze and coolant
Propylene glycolC₃H₈O₂Non-chiralSolvent in food and pharmaceuticals

Uniqueness of (S)-(+)-1,2-Propanediol:

  • The chiral nature of (S)-(+)-1,2-propanediol allows it to participate uniquely in biochemical pathways and reactions that require specific stereochemistry.
  • Its applications extend beyond those of non-chiral compounds like glycerol and ethylene glycol due to its distinct biological activity.

Physical Description

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

76.052429494 g/mol

Monoisotopic Mass

76.052429494 g/mol

Heavy Atom Count

5

UNII

942194N4TD

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4254-15-3

Wikipedia

(S)-propylene glycol

Dates

Modify: 2023-08-15

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